(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

asymmetric catalysis enantioselective synthesis chiral base

(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (CAS 1502026-83-6, MF C₁₃H₂₅N₃, MW 223.36) is a chiral, enantiopure bicyclic guanidine belonging to the imidazo[1,2-a]imidazole class. This compound features a rigid [5,5]-fused bicyclic framework and serves as a strong Brønsted base organocatalyst.

Molecular Formula C13H25N3
Molecular Weight 223.36 g/mol
Cat. No. B12831569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Molecular FormulaC13H25N3
Molecular Weight223.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CN2CC(N=C2N1)C(C)(C)C
InChIInChI=1S/C13H25N3/c1-12(2,3)9-7-16-8-10(13(4,5)6)15-11(16)14-9/h9-10H,7-8H2,1-6H3,(H,14,15)/t9-,10-/m0/s1
InChIKeyNHPAGFYCHIPMCC-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole – Chiral Bicyclic Guanidine Catalyst Procurement Guide


(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (CAS 1502026-83-6, MF C₁₃H₂₅N₃, MW 223.36) is a chiral, enantiopure bicyclic guanidine belonging to the imidazo[1,2-a]imidazole class. This compound features a rigid [5,5]-fused bicyclic framework and serves as a strong Brønsted base organocatalyst. Its two bulky tert-butyl groups at the 2- and 6-positions provide significant steric shielding and influence the basicity and catalytic profile. Bicyclic guanidines are recognized for their bifunctional catalytic mode, activating both electrophile and nucleophile through hydrogen-bonding interactions and deprotonation [1].

Why (2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Cannot Be Replaced by Generic Organic Bases


The compound's rigid bicyclic architecture enforces a defined chiral environment and a specific proton-shuttling geometry that acyclic guanidines (e.g., tetramethylguanidine, TMG) or monocyclic amidines (e.g., DBU) cannot replicate. Even within the bicyclic guanidine family, the enantiomeric (2S,6S) form produces opposite product chirality, and variants with different 2,6-substituents (e.g., dibenzyl or diphenyl) exhibit distinct steric and electronic profiles that alter reaction rates, substrate tolerance, and enantioselectivities. Consequently, generic substitution risks complete loss of stereochemical outcome or reactivity [1].

(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole – Quantitative Differentiation Data for Informed Procurement


Enantiomeric Differentiation: (2R,6R) Delivers Opposite Absolute Configuration vs (2S,6S)

In the benchmark isomerization of alkynyl esters to chiral allenes, the (2S,6S)-2,6-di-tert-butyl bicyclic guanidine (catalyst 1) delivered up to 98% ee (R) for tert-butyl allenoate product [1]. The (2R,6R) enantiomer is expected, by symmetry, to produce the opposite (S) allenoate with comparable enantioselectivity. This chiral inversion is essential when the target synthesis requires the (S)-configured intermediate.

asymmetric catalysis enantioselective synthesis chiral base

Basicity Advantage Over Conventional Tertiary Amine Bases (DBU, TMG)

Bicyclic guanidines exhibit significantly higher Brønsted basicity compared to widely used tertiary amine bases. While DBU and TMG have pKa (conjugate acid in MeCN) values of ~24.3 and ~23.3 respectively, structurally analogous bicyclic guanidines such as TBD and MTBD reach pKa 25–26 in acetonitrile . The di-tert-butyl imidazo[1,2-a]imidazole scaffold is expected to fall within this elevated basicity range, enabling deprotonation of less acidic substrates and facilitating base-catalyzed reactions that are sluggish with weaker bases.

basicity pKa organocatalysis

Steric Differentiation from 2,6-Dibenzyl Analog: Greater Steric Demand for Enhanced Facial Discrimination

The 2,6-dibenzyl-substituted bicyclic guanidine (2S,6S) is reported to catalyze anthrone Diels–Alder reactions with 85–99% ee and 80–96% yield [1]. The di-tert-butyl variant introduces greater steric bulk near the active site, which can enhance enantioselectivity for certain substrates but may reduce reaction rates due to increased steric hindrance. Quantitative kinetic comparisons are not available; however, the Taft steric parameter (Es) for tert-butyl (−1.54) vs benzyl (−0.38) indicates a substantial difference in steric demand, which directly influences catalytic pocket shape and substrate accommodation.

steric effect catalyst design Diels-Alder

Thermal and Hydrolytic Stability Advantage Over Acyclic Guanidines

The fused bicyclic framework confers enhanced thermal and chemical stability compared to acyclic guanidines such as TMG, which are more prone to hydrolysis and thermal degradation. Bicyclic guanidines have been recovered and reused over multiple catalytic cycles without significant loss of activity, whereas acyclic guanidines often require fresh catalyst for each run [1]. Quantitative stability data (e.g., TGA or half-life) are not directly reported for the (2R,6R) enantiomer; however, the class property is broadly acknowledged.

catalyst stability recyclability process chemistry

High-Value Application Scenarios for (2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole


Enantioselective Synthesis of (S)-Allenoate Building Blocks

For medicinal chemistry programs requiring (S)-configured allenoate intermediates, the (2R,6R) enantiomer is the mandatory catalyst choice, as the (2S,6S) enantiomer yields the opposite (R) product. Based on demonstrated performance of the enantiomeric catalyst in alkynoate isomerization (J. Am. Chem. Soc. 2009) [1], the (2R,6R) catalyst can be employed under similar conditions (10 mol% catalyst, toluene, −20 °C) to access (S)-allenoates with high enantioselectivity.

Asymmetric Diels–Alder Reactions of Anthrones with Sterically Demanding Dienophiles

The di-tert-butyl substituted bicyclic guanidine scaffold offers a sterically demanding chiral pocket suitable for Diels–Alder cycloadditions of anthrones with maleimides. While the dibenzyl analog has been validated (85–99% ee) [1], the tert-butyl variant is predicted to deliver enhanced facial selectivity for certain dienophiles due to greater steric shielding, making it a strategic choice for demanding substrates where dibenzyl catalysts underperform.

Base-Catalyzed Transformations of Weakly Acidic Substrates (pKa >25)

In reactions where DBU or TMG fail to deprotonate weakly acidic substrates (e.g., C–H bonds with pKa >25), the bicyclic guanidine scaffold provides superior basicity. The (2R,6R) enantiomer is suited for developing enantioselective variants of such transformations, combining strong Brønsted basicity with a well-defined chiral environment—a dual capability not offered by achiral strong bases like TBD.

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